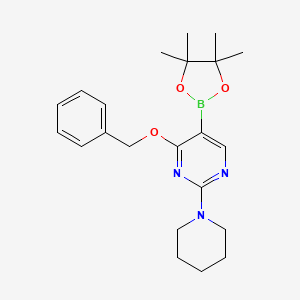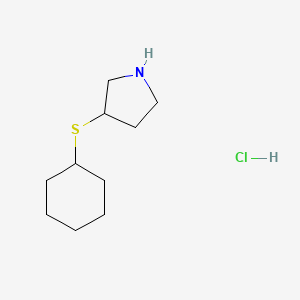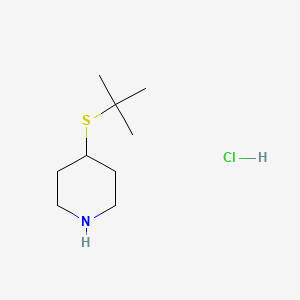
4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester
Descripción general
Descripción
The compound “4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester” is a chemical with the CAS Number: 1451391-24-4 . It has a molecular weight of 395.31 . The IUPAC name for this compound is 4-(benzyloxy)-2-(1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for this compound is 1S/C22H30BN3O3/c1-21(2)22(3,4)29-23(28-21)18-15-24-20(26-13-9-6-10-14-26)25-19(18)27-16-17-11-7-5-8-12-17/h5,7-8,11-12,15H,6,9-10,13-14,16H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound could be involved in reactions such as the Suzuki–Miyaura coupling . This reaction involves the oxidative addition of palladium to form a new Pd–C bond . Protodeboronation of pinacol boronic esters is another reaction that this compound could be involved in .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
- Suzuki–Miyaura Coupling
- Field : Organic Chemistry .
- Application : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. However, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results : The specific outcomes of this reaction can vary greatly depending on the other reagents and conditions used. However, it generally results in the formation of a new carbon-carbon bond .
- Field : Analytical Chemistry .
- Application : This compound can be used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .
- Method : The stability of the boronate ester is studied by dissolving it in different alcohols and analyzing the solution using liquid chromatography-mass spectrometry (LCMS) .
- Results : The results of this study can provide valuable information about the stability of boronate esters, which can be useful in various fields such as drug development and materials science .
- Field : Organic Chemistry .
- Application : This compound can be used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
- Method : The methylation reaction involves the reaction of the boronate ester with iodomethane in the presence of a palladium catalyst .
- Results : The results of this reaction can provide valuable information about the reactivity of heteroaryl boronate esters, which can be useful in the synthesis of complex organic molecules .
Stability Study of Boronate Esters
Palladium-Catalyzed Methylation
- Formal Anti-Markovnikov Alkene Hydromethylation
- Field : Organic Chemistry .
- Application : This compound can be used in a protocol that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- Method : The hydromethylation sequence involves the reaction of the boronate ester with a suitable alkene in the presence of a catalyst .
- Results : The results of this reaction can provide valuable information about the reactivity of boronate esters, which can be useful in the synthesis of complex organic molecules .
Safety And Hazards
The compound is classified under GHS07 . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
4-phenylmethoxy-2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30BN3O3/c1-21(2)22(3,4)29-23(28-21)18-15-24-20(26-13-9-6-10-14-26)25-19(18)27-16-17-11-7-5-8-12-17/h5,7-8,11-12,15H,6,9-10,13-14,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLLWMKVHJIABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OCC3=CC=CC=C3)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Methylpropyl)sulfanyl]piperidine hydrochloride](/img/structure/B1431165.png)
![3-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431169.png)
![2-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431170.png)
![4-[(4-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431171.png)
![3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1431173.png)
![3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431174.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1431177.png)
![RuCl2[(R)-xylbinap][(R)-daipen]](/img/structure/B1431178.png)
![3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1431180.png)
![4-([(2-Methylpropyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431182.png)

![Methyl 2-([2-(piperidin-4-YL)ethyl]sulfonyl)acetate hydrochloride](/img/structure/B1431185.png)

![Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431188.png)